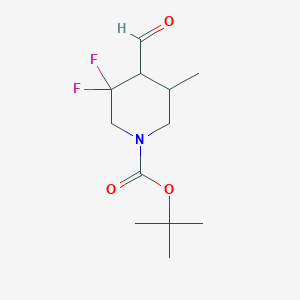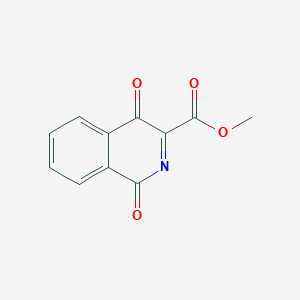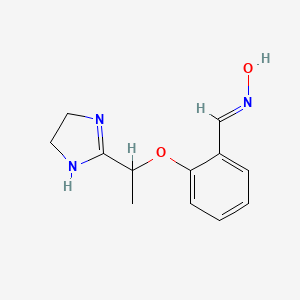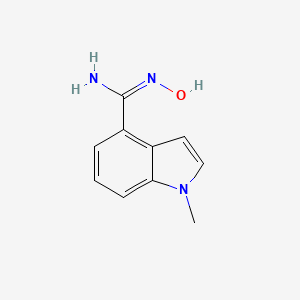
1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-5-methyl-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H19F2NO3 It is a piperidine derivative that features a tert-butyl group, two fluorine atoms, a formyl group, and a methyl group
準備方法
The synthesis of tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Formylation: The formyl group is introduced via a formylation reaction, often using reagents like formic acid or formyl chloride.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
化学反応の分析
tert-Butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
tert-Butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
作用機序
The mechanism of action of tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
類似化合物との比較
tert-Butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate:
tert-Butyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate: This compound has a ketone group instead of a formyl group, leading to different chemical properties and reactivity.
The uniqueness of tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C12H19F2NO3 |
|---|---|
分子量 |
263.28 g/mol |
IUPAC名 |
tert-butyl 3,3-difluoro-4-formyl-5-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H19F2NO3/c1-8-5-15(10(17)18-11(2,3)4)7-12(13,14)9(8)6-16/h6,8-9H,5,7H2,1-4H3 |
InChIキー |
CDLPXNRGXZPDIB-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(C1C=O)(F)F)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12341530.png)


![4-[2-Fluoro-4-[[[6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]piperidin-2-one](/img/structure/B12341534.png)
![(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B12341540.png)
![2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12341546.png)
![(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B12341558.png)
![4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12341566.png)

![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one](/img/structure/B12341587.png)

![5,7,8,8a-tetrahydro-1H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione](/img/structure/B12341598.png)
![(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B12341603.png)
